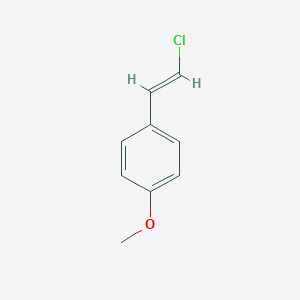
4-Methoxy-trans-beta-chlorostyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-trans-beta-chlorostyrene is a chemical compound that is commonly used in scientific research. It is a derivative of the natural compound trans-β-chlorostyrene, which is found in certain plants. 4-Methoxy-trans-beta-chlorostyrene is a valuable tool for researchers as it has a range of biochemical and physiological effects, making it useful in a variety of experiments.
Mécanisme D'action
The exact mechanism of action of 4-Methoxy-trans-beta-chlorostyrene is not fully understood. However, it is believed to act as an estrogen receptor agonist, meaning that it binds to estrogen receptors in the body and mimics the effects of estrogen.
Biochemical and Physiological Effects
4-Methoxy-trans-beta-chlorostyrene has a range of biochemical and physiological effects. It has been shown to stimulate the growth of breast cancer cells in vitro, making it a useful tool for studying the effects of phytoestrogens on cancer growth. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Methoxy-trans-beta-chlorostyrene in lab experiments is that it is a relatively simple compound to synthesize. It also has a range of effects, making it useful in a variety of experiments. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are a number of potential future directions for research involving 4-Methoxy-trans-beta-chlorostyrene. One area of interest is its potential as a therapeutic agent for inflammatory conditions. Another area of interest is its potential as a tool for studying the effects of phytoestrogens on cancer growth. Additionally, further research is needed to fully understand the compound's mechanism of action and its effects on biological systems.
Méthodes De Synthèse
The synthesis of 4-Methoxy-trans-beta-chlorostyrene involves the reaction of 4-methoxystyrene with thionyl chloride, followed by the addition of sodium methoxide. This produces the desired compound, which can then be purified by recrystallization.
Applications De Recherche Scientifique
4-Methoxy-trans-beta-chlorostyrene has a variety of applications in scientific research. It is commonly used as a tool to study the effects of certain compounds on biological systems. For example, it has been used to investigate the effects of phytoestrogens on the growth of breast cancer cells.
Propriétés
Numéro CAS |
18684-94-1 |
|---|---|
Formule moléculaire |
C6H10N2 |
Poids moléculaire |
168.62 g/mol |
Nom IUPAC |
1-[(E)-2-chloroethenyl]-4-methoxybenzene |
InChI |
InChI=1S/C9H9ClO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-7H,1H3/b7-6+ |
Clé InChI |
XURGFZNIMRDEBA-VOTSOKGWSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C/Cl |
SMILES |
COC1=CC=C(C=C1)C=CCl |
SMILES canonique |
COC1=CC=C(C=C1)C=CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile](/img/structure/B231043.png)
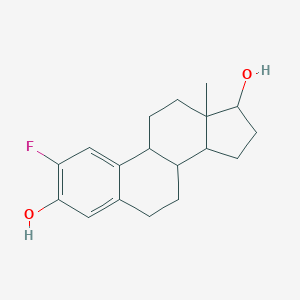
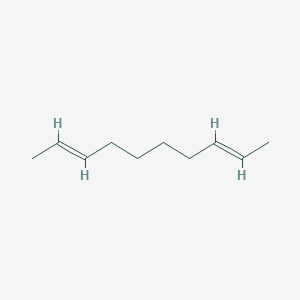
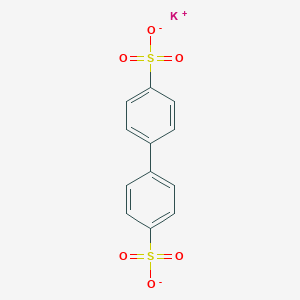
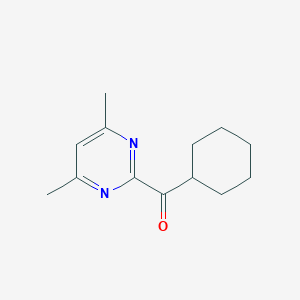
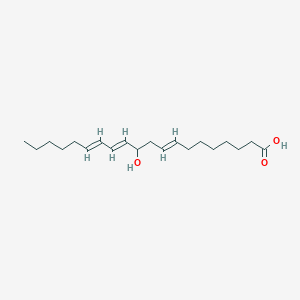
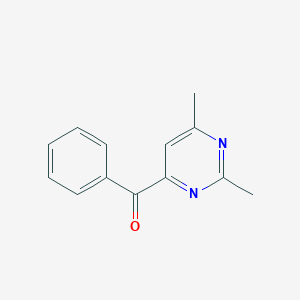
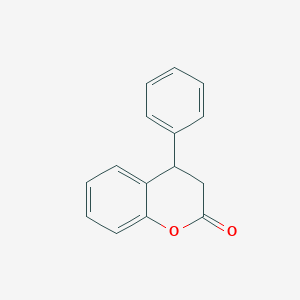
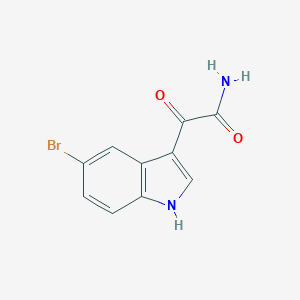
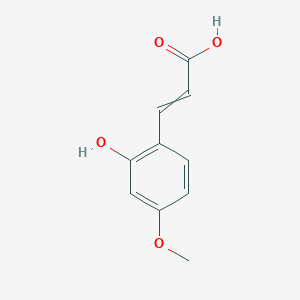
![1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile](/img/structure/B231091.png)
![1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B231095.png)
![5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl-](/img/structure/B231101.png)
![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B231110.png)